molecular formula C19H17F2N3O4 B2741991 Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate CAS No. 1251577-55-5

Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Cat. No.: B2741991
CAS No.: 1251577-55-5
M. Wt: 389.359
InChI Key: CZNPTQRXYAVZCE-UHFFFAOYSA-N
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Description

  • The difluorophenyl group can be introduced via a nucleophilic substitution reaction.
  • Common reagents include difluorobenzene derivatives and appropriate nucleophiles under controlled temperature conditions.
  • Attachment of the Benzoate Ester:

    • The final step involves esterification, where the benzoate group is attached to the imidazolidinone intermediate.
    • This can be achieved using reagents like methyl benzoate and a suitable catalyst.
  • Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial to maximize yield and purity. Advanced purification techniques like recrystallization or chromatography are employed to obtain the final product.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester or the imidazolidinone ring.

      Reduction: Reduction reactions may target the carbonyl groups within the imidazolidinone ring.

      Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

      Substitution: Halogenated reagents or nucleophiles like amines or thiols under mild to moderate conditions.

    Major Products:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various chemical conditions.

    Biology:

    • Investigated for its potential as a biochemical probe due to its unique structural features.
    • May interact with specific enzymes or receptors in biological systems.

    Medicine:

    • Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
    • Could serve as a lead compound for drug development.

    Industry:

    • Utilized in the development of specialty chemicals and materials.
    • Potential applications in the design of novel polymers or coatings.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:

    • Formation of the Imidazolidinone Ring:

      • Starting with a suitable amine and a carbonyl compound, the imidazolidinone ring can be formed through a cyclization reaction.
      • Reaction conditions often involve heating in the presence of a catalyst such as an acid or base.

    Mechanism of Action

    The mechanism by which Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The difluorophenyl group and the imidazolidinone ring are critical for binding affinity and specificity, influencing the compound’s biological activity.

    Comparison with Similar Compounds

    • Methyl 2-(2-(3-(3,4-dichlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate
    • Methyl 2-(2-(3-(3,4-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

    Comparison:

      Structural Differences: Variations in the substituents on the phenyl ring (e.g., fluorine vs. chlorine or methoxy groups) can significantly alter the compound’s properties.

      Biological Activity: The presence of different substituents can affect the compound’s interaction with biological targets, leading to differences in efficacy and potency.

      Chemical Reactivity:

    Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

    Properties

    IUPAC Name

    methyl 2-[[2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17F2N3O4/c1-28-18(26)13-4-2-3-5-16(13)22-17(25)11-23-8-9-24(19(23)27)12-6-7-14(20)15(21)10-12/h2-7,10H,8-9,11H2,1H3,(H,22,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CZNPTQRXYAVZCE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17F2N3O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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